2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
Overview
Description
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and an amine group attached to a pyridine ring. It is widely used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Mechanism of Action
Target of Action
It’s reported as an intermediate of certain herbicides , suggesting that it may interact with biological targets involved in plant growth and development.
Mode of Action
As an intermediate in the synthesis of certain herbicides , it’s likely that it undergoes further chemical reactions to form the active compound, which then interacts with its biological targets.
Biochemical Pathways
Given its role as an intermediate in the synthesis of herbicides , it’s plausible that the final products of these syntheses interfere with pathways essential for plant growth and development.
Result of Action
As an intermediate in the production of certain herbicides , its primary role is likely in the synthesis of these active compounds, which then exert their effects on target organisms.
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported as an intermediate in the synthesis of herbicides . The compound’s interactions with enzymes such as palladium-catalyzed monoalkoxycarbonylation have been documented
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can cause changes in cellular activities, which may lead to alterations in cell behavior and function . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to interact with enzymes and other proteins is critical for its function in biochemical reactions. Understanding these molecular mechanisms is vital for developing new therapeutic strategies and improving existing treatments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term research applications. Its degradation products may also have significant effects on cellular health, which need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders. The compound’s metabolic pathways provide insights into its pharmacokinetics and pharmacodynamics, which are critical for drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that regulate its localization and accumulation . Understanding these interactions is vital for determining the compound’s bioavailability and its potential therapeutic applications. The compound’s distribution patterns also provide insights into its efficacy and safety profiles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential impact on cellular processes. The subcellular distribution of the compound provides valuable information for designing targeted therapies and improving drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine typically involves the chlorination of 2-amino-5-methylpyridine, followed by diazotization and subsequent reaction with copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals .
Scientific Research Applications
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trichloromethyl)pyridine: Used as an intermediate in the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine.
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative with similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-3-4(12)2(6(9,10)11)1-13-5(3)8/h1H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSOZYZBQVGYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670547 | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431942-80-2 | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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